N-tert-butyl-2-methylfuran-3-carboxamide
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Overview
Description
N-tert-butyl-2-methylfuran-3-carboxamide: is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a tert-butyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-methylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Starting Materials: 2-methylfuran-3-carboxylic acid and tert-butylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, with the addition of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to promote amide bond formation.
Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products:
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-tert-butyl-2-methylfuran-3-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of furan derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-methylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. The furan ring and carboxamide group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
N-tert-butyl-2-methylfuran-3-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
N-tert-butyl-2-methylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-tert-butyl-2-methylfuran-3-amine: Similar structure but with an amine group instead of a carboxamide group.
Uniqueness: N-tert-butyl-2-methylfuran-3-carboxamide is unique due to the presence of both a tert-butyl group and a carboxamide group on the furan ring. This combination imparts specific chemical and physical properties, making it a valuable compound for various applications. Its stability, reactivity, and potential biological activity distinguish it from other similar compounds.
Properties
IUPAC Name |
N-tert-butyl-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-8(5-6-13-7)9(12)11-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAFRPMSHPXPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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